2-甲氧基-1-(4-(2-甲基-6-(1H-嘧啶-1-基)嘧啶-4-基)哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-methoxy-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . The exact synthesis process for this specific compound is not detailed in the available resources.科学研究应用
疼痛管理中的拮抗剂开发
一个值得注意的应用是开发用于疼痛管理的σ1受体(σ1R)拮抗剂。例如,EST64454是一种具有类似吡唑和哌嗪结构的化合物,它表现出优异的水溶性和跨物种的高代谢稳定性,使其成为治疗疼痛的临床候选药物。它的合成涉及吡唑核心,表明此类结构在为疼痛治疗药物创建具有理想药代动力学特征的化合物中很有用(J. Díaz et al., 2020)。
抗菌活性
与感兴趣的化学结构类似的吡啶衍生物已被探索其抗菌特性。例如,新的吡啶衍生物对所研究的细菌和真菌菌株表现出可变和适度的活性,表明在开发新的抗菌剂方面具有潜在的应用(N. Patel et al., 2011)。
抗病毒和抗癌应用
对嘧啶和哌嗪衍生物的进一步研究展示了它们在抗病毒和抗癌药物开发中的作用。由这些结构合成的化合物对各种癌细胞系表现出细胞毒性,突出了它们作为癌症治疗中抗增殖剂的潜力(F. Attaby et al., 2006)。此外,对这些化学框架的修改可以导致发现针对靶受体的具有特定活性的新治疗剂,进一步强调了此类化合物在药物化学研究中的重要性。
作用机制
The compound has shown potent antileishmanial and antimalarial activities. For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
未来方向
The hydrazine-coupled pyrazole derivatives, including this compound, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that future research could focus on exploring these compounds further for their potential therapeutic applications.
属性
IUPAC Name |
2-methoxy-1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-12-17-13(10-14(18-12)21-5-3-4-16-21)19-6-8-20(9-7-19)15(22)11-23-2/h3-5,10H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBPWCLKUASOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。